

## Controlling the initial burst release of ONO-1301SR

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (Z)-ONO 1301 |           |
| Cat. No.:            | B1232547     | Get Quote |

# Technical Support Center: ONO-1301SR Formulation

Welcome to the technical support center for ONO-1301SR. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control the initial burst release of ONO-1301 from poly(lactide-co-glycolide) (PLGA) microspheres during their experiments.

# Frequently Asked Questions (FAQs) Q1: We are observing a high initial burst release of ONO1301 from our PLGA microspheres. What are the common causes?

A high initial burst release, where a large fraction of the encapsulated drug is released shortly after administration, is a common challenge with PLGA microsphere formulations.[1] The primary causes are typically related to the formulation and manufacturing process:

 Drug on the Surface: A significant portion of the drug may be adsorbed or weakly bound to the surface of the microspheres, leading to rapid dissolution upon contact with the release medium.



- High Porosity: A porous microsphere surface allows for rapid penetration of the surrounding fluid, leading to faster drug dissolution and diffusion.
- Polymer Properties: The choice of PLGA polymer, including its molecular weight and lactideto-glycolide ratio, significantly impacts the initial release profile.[2][3]
- Manufacturing Process: Parameters during the oil-in-water (o/w) emulsion solvent evaporation process can create imperfections in the microsphere structure that contribute to the burst effect.

# Q2: What specific formulation strategies can we implement to minimize the initial burst release of ONO-1301SR?

To control the initial burst, several adjustments to the formulation protocol have proven effective. These focus on improving the integrity and surface characteristics of the PLGA microspheres.

Two key strategies are "self-healing" encapsulation and the use of plasticizers.[4][5]

- Self-Healing Encapsulation: This technique involves carefully controlling the temperature
  during the solvent evaporation step of microsphere preparation. By stirring the emulsion at a
  temperature close to the glass transition temperature (Tg) of the PLGA polymer (e.g., 40°C
  for a PLGA with a Tg of 40.1°C), the polymer chains become more mobile. This mobility
  allows the polymer to "self-heal," forming a smoother, less porous microsphere surface that
  restricts rapid drug release.
- Addition of Plasticizers: Incorporating plasticizers into the internal oil phase of the emulsion
  can effectively reduce the initial burst. Plasticizers work by lowering the Tg of the PLGA,
  which enhances the self-healing effect and results in a more uniform polymer matrix.
   Effective plasticizers and their typical concentrations are detailed in the table below.

A combination of both self-healing at the polymer's Tg and the addition of a plasticizer has been shown to be the most effective method for restricting the initial burst release.



## Q3: How do different PLGA properties affect the drug release profile?

The properties of the PLGA polymer are critical variables in designing your sustained-release system. The molecular weight, the lactide/glycolide (L/G) ratio, and the particle diameter all influence the release kinetics.

- Molecular Weight (MW): Higher MW PLGA generally leads to a slower degradation rate and thus a more prolonged drug release period. Conversely, lower MW PLGA can result in a higher initial burst.
- Lactide/Glycolide (L/G) Ratio: This ratio affects the crystallinity and hydrophilicity of the polymer. A higher glycolide content (e.g., 50:50) leads to faster degradation and drug release compared to a higher lactide content (e.g., 75:25).
- Particle Size: The diameter of the microspheres also plays a role in the release period.

For a sustained release of approximately 3 weeks with a minimized initial burst, microspheres made from PLGA 5050 (MW 50,000, L/G 50/50) with an average diameter of about 30  $\mu$ m have been shown to be effective.

## **Troubleshooting Guide**



| Issue                                        | Potential Cause                                                            | Recommended Action                                                                                                                                                                                                                                                                                                                                         |
|----------------------------------------------|----------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| High Initial Burst (>20%)                    | Porous microsphere surface;<br>drug adsorbed on the surface.               | 1. Implement the "self-healing" technique by adjusting the solvent evaporation temperature to be near the PLGA's glass transition temperature (Tg).2. Add a plasticizer like Dimethylphthalate (DEP) or Tributyl O-acetylcitrate (TBAC) to the internal oil phase.3. Ensure thorough washing of the prepared microspheres to remove surface-adsorbed drug. |
| Release is too fast                          | PLGA molecular weight is too low; Glycolide content is too high.           | 1. Use a PLGA polymer with a higher molecular weight.2. Select a PLGA with a higher lactide-to-glycolide ratio (e.g., 75:25 instead of 50:50).                                                                                                                                                                                                             |
| Inconsistent batch-to-batch release profiles | Variability in particle size;<br>Inconsistent manufacturing<br>parameters. | 1. Standardize the stirring speed and evaporation rate during the solvent evaporation step.2. Implement particle size analysis to ensure a consistent and narrow size distribution between batches.                                                                                                                                                        |

## **Data and Protocols**

## **Table 1: Effect of Plasticizers on Initial Burst Release**

The addition of plasticizers to the internal oleaginous phase during the o/w emulsion process can effectively restrict the initial burst release of ONO-1301.



| Plasticizer                     | Concentration Range | Efficacy in Restricting<br>Initial Burst |
|---------------------------------|---------------------|------------------------------------------|
| Dimethylphthalate (DEP)         | 0.1 - 1.0%          | Effective                                |
| Tributyl O-acetylcitrate (TBAC) | 0.1 - 1.0%          | Effective                                |

Note: The most effective restriction was observed when combining a 1% plasticizer concentration with the self-healing technique.

## Experimental Protocol: Preparation of ONO-1301SR Microspheres to Minimize Burst Release

This protocol is based on the oil-in-water (o/w) emulsion solvent evaporation method, incorporating self-healing and plasticizer addition.

#### Materials:

- ONO-1301
- Poly(lactide-co-glycolide) (PLGA) e.g., PLGA 5050, MW 50,000
- Plasticizer (DEP or TBAC)
- Solvent for oil phase (e.g., Dichloromethane)
- Aqueous phase with surfactant (e.g., Polyvinyl alcohol solution)

#### Procedure:

- Prepare the Oil Phase: Dissolve ONO-1301 and the PLGA polymer in the chosen organic solvent.
- Add Plasticizer: Add the selected plasticizer (DEP or TBAC) to the oil phase at a concentration of 1.0%.
- Form the Emulsion: Add the oil phase to the aqueous surfactant solution and emulsify using a homogenizer to form an o/w emulsion. The stirring speed will influence the final particle



size.

- Solvent Evaporation & Self-Healing: Transfer the emulsion to a larger volume of water and stir continuously. Crucially, maintain the temperature of the water bath at or near the glass transition temperature (Tg) of the PLGA polymer (e.g., 40°C). Continue stirring for several hours to allow for complete solvent evaporation and microsphere hardening.
- Collection and Washing: Collect the hardened microspheres by filtration or centrifugation.
   Wash them several times with purified water to remove residual surfactant and any unencapsulated drug.
- Drying: Lyophilize or vacuum-dry the microspheres to obtain a fine, free-flowing powder.

### **Visual Guides**

## **Mechanism of Action & Signaling Pathway**

ONO-1301 is a synthetic prostacyclin (PGI2) mimetic that functions as a prostacyclin IP receptor agonist and also inhibits thromboxane A2 synthase. Its therapeutic effects are largely mediated by the upregulation of protective factors via an increase in intracellular cyclic adenosine monophosphate (cAMP).



Click to download full resolution via product page



ONO-1301 signaling pathway leading to upregulation of protective factors.

## **Troubleshooting Workflow for High Initial Burst Release**

Use this workflow to diagnose and resolve issues related to high initial burst release in your ONO-1301SR formulation experiments.





Click to download full resolution via product page

A logical workflow to troubleshoot and control high initial burst release.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [PDF] Phenomenology of the Initial Burst Release of Drugs from PLGA Microparticles. |
   Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres and their effect on nerve conduction velocity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Self-healing Encapsulation on the Initial Burst Release from PLGA Microspheres Containing a Long-Acting Prostacyclin Agonist, ONO-1301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Controlling the initial burst release of ONO-1301SR].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1232547#controlling-the-initial-burst-release-of-ono-1301sr]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com